molecular formula C26H18BrN B1512360 9-Bromo-10-(N,N-diphenylamino)anthracene CAS No. 368868-94-4

9-Bromo-10-(N,N-diphenylamino)anthracene

Cat. No.: B1512360
CAS No.: 368868-94-4
M. Wt: 424.3 g/mol
InChI Key: HYGSOGNXTHMJCM-UHFFFAOYSA-N
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Description

9-Bromo-10-(N,N-diphenylamino)anthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a bromine atom at the 10th position and two phenyl groups attached to the nitrogen atom at the 9th position of the anthracene core. Anthracene derivatives are widely studied for their photophysical properties and applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photon upconversion systems .

Preparation Methods

The synthesis of 9-Bromo-10-(N,N-diphenylamino)anthracene typically involves palladium-catalyzed cross-coupling reactions. These reactions are crucial for forming carbon-carbon and carbon-heteroatom bonds. . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

9-Bromo-10-(N,N-diphenylamino)anthracene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction: The anthracene core can undergo oxidation and reduction reactions, altering its electronic properties.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.

Common reagents used in these reactions include palladium catalysts, brominating agents, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which 9-Bromo-10-(N,N-diphenylamino)anthracene exerts its effects is primarily related to its electronic structure. The presence of the bromine atom and diphenylamine groups influences the compound’s photophysical properties, such as absorption and fluorescence. These properties are crucial for its applications in organic electronics and photon upconversion systems. The molecular targets and pathways involved include interactions with light and other molecules in the system, leading to energy transfer and emission processes .

Properties

IUPAC Name

10-bromo-N,N-diphenylanthracen-9-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18BrN/c27-25-21-15-7-9-17-23(21)26(24-18-10-8-16-22(24)25)28(19-11-3-1-4-12-19)20-13-5-2-6-14-20/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGSOGNXTHMJCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858581
Record name 10-Bromo-N,N-diphenylanthracen-9-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368868-94-4
Record name 10-Bromo-N,N-diphenylanthracen-9-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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